molecular formula C16H13N5S B1219200 4-(1-Benzotriazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

4-(1-Benzotriazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

Cat. No. B1219200
M. Wt: 307.4 g/mol
InChI Key: MHKFSUVKILPXAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-benzotriazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine is an organic heterobicyclic compound, an organonitrogen heterocyclic compound and an organosulfur heterocyclic compound.

Scientific Research Applications

Antimicrobial Properties

  • Tetrahydrobenzothieno[2,3-d]pyrimidine derivatives, including 4-(1-Benzotriazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine, have shown potential as antimicrobial agents. Certain compounds in this class displayed significant activity against organisms like Candida albicans and Staphylococcus aureus (Soliman et al., 2009). Additional studies have confirmed the antimicrobial efficacy of substituted thienopyrimidines against bacteria and fungi (El‐Sayed et al., 2012).

Electronic and Structural Analysis

  • The electronic structure of tetrahydrobenzothienopyrimidine derivatives has been a subject of interest due to their complex π-electron delocalization effects. Their synthesis and crystal/molecular structures have been studied to understand their potential in novel biological activities (Gajda et al., 2015).

Anti-inflammatory and Antiprotozoal Properties

  • Novel thieno[2,3-d]pyrimidin-4(3H)-ones with benzimidazole rings have shown significant antitrichinellosis and antiprotozoal effects. This indicates their potential in treating parasitic infections (Mavrova et al., 2010). Additionally, the synthesis and prognosis of anti-inflammatory activities of similar compounds have been explored, highlighting their potential in managing inflammation (Chiriapkin et al., 2021).

properties

Product Name

4-(1-Benzotriazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

Molecular Formula

C16H13N5S

Molecular Weight

307.4 g/mol

IUPAC Name

4-(benzotriazol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C16H13N5S/c1-4-8-13-10(5-1)14-15(17-9-18-16(14)22-13)21-12-7-3-2-6-11(12)19-20-21/h2-3,6-7,9H,1,4-5,8H2

InChI Key

MHKFSUVKILPXAD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)N4C5=CC=CC=C5N=N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1-Benzotriazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
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4-(1-Benzotriazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
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4-(1-Benzotriazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
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4-(1-Benzotriazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Reactant of Route 6
4-(1-Benzotriazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

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